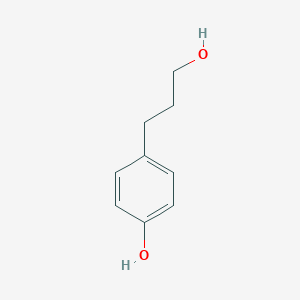
3-(4-Hidroxifenil)-1-propanol
Descripción general
Descripción
3-(4-Hydroxyphenyl)-1-propanol is a synthetic intermediate. It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
Synthesis Analysis
The synthesis and extensive characterization of a new chalcone (2E)-3-(4-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one have been described . Single crystal X-ray diffraction and Hirshfeld surfaces were employed to analyze the molecular structure and supramolecular arrangement .Molecular Structure Analysis
The molecular structure of 3-(4-Hydroxyphenyl)-1-propanol has been analyzed using single crystal X-ray diffraction and Hirshfeld surfaces .Chemical Reactions Analysis
3-(4-Hydroxyphenyl)lactate is a 2-hydroxy carboxylate that is obtained by removal of a proton from the carboxylic acid group of 3-(4-hydroxyphenyl)lactic acid . It has a role as a human metabolite .Physical And Chemical Properties Analysis
3-(4-Hydroxyphenyl)-1-propanol is a beige powder solid with no odor . Its melting point ranges from 126 - 130 °C .Aplicaciones Científicas De Investigación
Evaluación del Papel Biológico
3-(4-Hidroxifenil)-1-propanol se utiliza comúnmente como una herramienta para evaluar el papel biológico de ERβ . ERβ, o Receptor de Estrógeno Beta, es uno de los dos principales tipos de receptores de estrógeno, un receptor nuclear que es activado por la hormona estrógeno. Esta aplicación es crucial para comprender la función y regulación de este receptor en varios procesos biológicos.
Aplicaciones Antimicrobianas
El compuesto ha mostrado promesa en el desarrollo de candidatos antimicrobianos dirigidos a patógenos bacterianos y fúngicos multirresistentes a los medicamentos . Específicamente, los derivados de this compound han exhibido actividad antimicrobiana dependiente de la estructura contra bacterias del grupo ESKAPE y especies de Candida resistentes a los medicamentos .
Aplicaciones Antifúngicas
Además de sus propiedades antimicrobianas, los derivados de this compound han demostrado una actividad sustancial contra Candida auris, un patógeno fúngico multirresistente a los medicamentos . Esto sugiere aplicaciones potenciales en el desarrollo de fármacos antifúngicos.
Aplicaciones Antibacterianas
Los derivados del compuesto han mostrado una potente actividad antibacteriana contra Staphylococcus aureus resistente a la meticilina (MRSA) y Enterococcus faecalis resistente a la vancomicina . Estos son patógenos significativos en entornos de atención médica, y el desarrollo de nuevos tratamientos contra ellos es un área de investigación crítica.
Propiedades Antioxidantes
Los estudios sugieren que el (E)-etil 3-(4-hidroxifenil)acrilato, un derivado de this compound, exhibe actividad antioxidante. Esto significa que podría potencialmente proteger las células del daño causado por los radicales libres, moléculas inestables que pueden dañar las estructuras celulares. Esta propiedad es valiosa en varios campos, incluyendo la nutrición, la medicina y la cosmética.
Desarrollo de Fármacos
Los derivados del compuesto se han utilizado como andamios prometedores para el desarrollo de nuevos fármacos . La capacidad de modificar el compuesto y conservar su actividad biológica lo convierte en una herramienta versátil en el descubrimiento y desarrollo de fármacos.
Mecanismo De Acción
Target of Action
3-(4-Hydroxyphenyl)-1-propanol, also known as S-equol, is a major bacterial metabolite of the soy isoflavone daidzein . It is known to bind to the nuclear estrogen receptors (ERs) that are expressed in various brain regions . Furthermore, it has been found to have antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Mode of Action
S-equol enhances cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs . It augments the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . These effects are suppressed by G15, a selective G-protein coupled ER (GPR30) antagonist, and ICI 182,780, an antagonist for ERs .
Biochemical Pathways
The biochemical pathways of 3-(4-Hydroxyphenyl)-1-propanol involve the conversion of hydroxycinnamic acids into high-value molecules . The phenylpropanoids bioconversion pathways are crucial in this context . The compound is involved in the CoA-thioesterification of HCAs to cinnamoyl-CoA derivatives, with ATP consumption .
Pharmacokinetics
Related compounds such as naringin have been found to have higher exposure in aged rats . Naringin and its metabolite naringenin were mostly distributed in the gastrointestinal tract, liver, kidney, lung, and trachea . Similar distribution patterns may be expected for 3-(4-Hydroxyphenyl)-1-propanol.
Result of Action
The molecular and cellular effects of 3-(4-Hydroxyphenyl)-1-propanol include enhanced cerebellar development by affecting both neurons and astrocytes . In astrocytes, S-equol induced cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Hydroxyphenyl)-1-propanol. For instance, the gut microbiota, which is influenced by diet, genetics, and the environment, plays a crucial role in the metabolism of this compound . Changes in gut flora, including those caused by antibiotics, stress, and poor diet, can potentially affect the action of 3-(4-Hydroxyphenyl)-1-propanol .
Safety and Hazards
Direcciones Futuras
Genistein and its major microbial metabolite, HPPA, inhibited the conversion of macrophage into foam cells via regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation . This suggests potential applications of 3-(4-Hydroxyphenyl)-1-propanol in both biological and material sciences .
Análisis Bioquímico
Biochemical Properties
3-(4-Hydroxyphenyl)-1-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor to the Bolton-Hunter reagent, which is used for radiolabeling of proteins and peptides .
Cellular Effects
The effects of 3-(4-Hydroxyphenyl)-1-propanol on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(4-Hydroxyphenyl)-1-propanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Hydroxyphenyl)-1-propanol change over time. It has been observed that the compound has a certain degree of stability, but can undergo degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-Hydroxyphenyl)-1-propanol vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
3-(4-Hydroxyphenyl)-1-propanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, 3-(4-Hydroxyphenyl)-1-propanol is transported and distributed through interactions with transporters or binding proteins. It can also affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
4-(3-hydroxypropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10-11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCVPQRHRKYSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144638 | |
| Record name | 3-(4-Hydroxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
10210-17-0 | |
| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10210-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Hydroxyphenyl)propan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxyphenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-HYDROXYPHENYL)PROPAN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DJM7P148S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55 °C | |
| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-(4-Hydroxyphenyl)-1-propanol be used as a building block for polymers?
A1: Yes, 3-(4-Hydroxyphenyl)-1-propanol can serve as a monomer in the synthesis of poly(silylether)s. [] Manganese-salen catalysts have been shown to effectively facilitate the dehydrogenative cross-coupling of this compound with hydrosilanes, resulting in the formation of these polymers. [] This characteristic makes it a potential candidate for developing biodegradable materials.
Q2: Beyond polymers, are there other applications for 3-(4-Hydroxyphenyl)-1-propanol in material science?
A2: Research indicates that 3-(4-Hydroxyphenyl)-1-propanol is a constituent of propolis, a resinous mixture produced by bees. [, ] Propolis extract, containing this compound, has demonstrated significant antioxidant activity. [, ] This finding highlights its potential in developing food additives or supplements with enhanced nutritional value.
Q3: What analytical techniques are commonly used to identify and quantify 3-(4-Hydroxyphenyl)-1-propanol?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for identifying and quantifying 3-(4-Hydroxyphenyl)-1-propanol within complex mixtures. [, ] This method allows for the separation and detection of individual compounds based on their mass-to-charge ratio, enabling accurate identification and quantification.
Q4: What is the role of 3-(4-Hydroxyphenyl)-1-propanol in the context of osteoarthritis research?
A4: While the provided abstracts don't explicitly detail the role of 3-(4-Hydroxyphenyl)-1-propanol in osteoarthritis research, one study focuses on identifying key factors in cartilage tissue during osteoarthritis progression using a non-targeted metabolomics strategy. [] This suggests that 3-(4-Hydroxyphenyl)-1-propanol may be one of the metabolites investigated as part of this research. Further investigation into the full research article is necessary to understand the specific role, if any, that 3-(4-Hydroxyphenyl)-1-propanol plays in this context.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

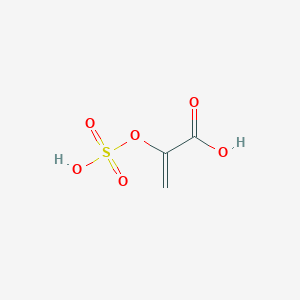

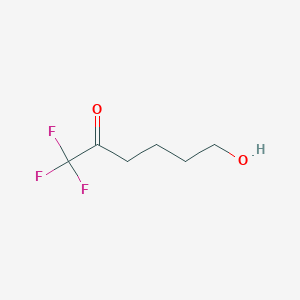
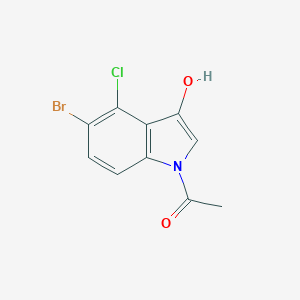

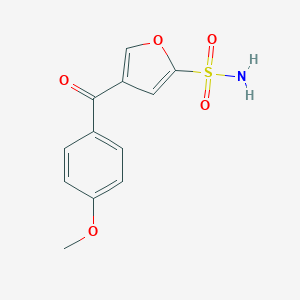
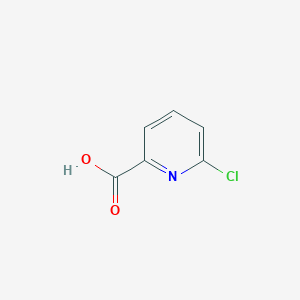
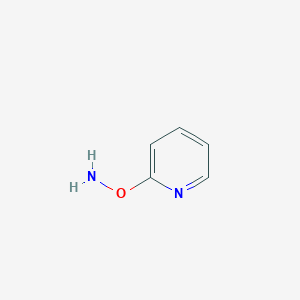
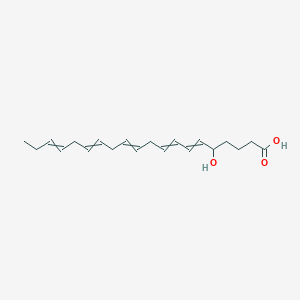

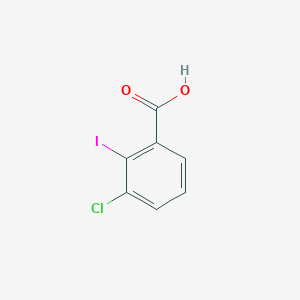
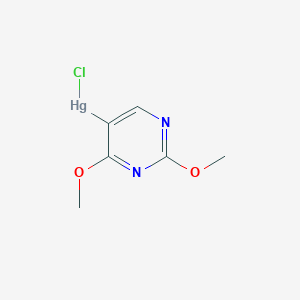
![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)
